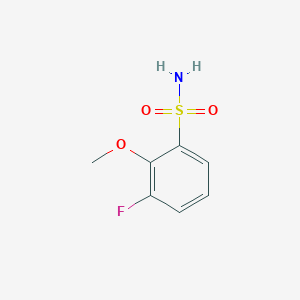

3-Fluoro-2-methoxybenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO3S |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-fluoro-2-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H8FNO3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |

InChI Key |

LIDLXJSRYKUMJL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1S(=O)(=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Aryl Sulfonamides

The synthesis of aryl sulfonamides is a cornerstone of medicinal and materials chemistry. A variety of methods have been developed to construct the crucial sulfonamide linkage.

Reaction of Aryl Sulfonyl Chlorides with Ammonia (B1221849) or Amine Surrogates

The most traditional and widely employed method for the synthesis of primary sulfonamides is the reaction of an aryl sulfonyl chloride with ammonia or a surrogate. wikipedia.orgnih.gov This reaction is a classic nucleophilic substitution where the ammonia molecule attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide and hydrochloric acid. A base, such as pyridine (B92270), is often added to neutralize the generated HCl. wikipedia.org

While effective, this method has limitations. The synthesis of the requisite aryl sulfonyl chlorides can involve harsh conditions, such as chlorosulfonation with chlorosulfonic acid, which may not be compatible with sensitive functional groups. nih.govnih.gov Furthermore, handling gaseous ammonia can be challenging in a laboratory setting. nih.gov To circumvent this, various ammonia surrogates have been developed. nih.gov

Sulfonamide Formation via Amines and Thiols

Direct oxidative coupling of thiols and amines has emerged as a powerful and environmentally benign method for synthesizing sulfonamides. researchgate.netacs.orgwhiterose.ac.uk This approach avoids the need for pre-functionalized starting materials like sulfonyl chlorides. acs.orgwhiterose.ac.uk Electrochemical methods have been particularly successful, enabling the transformation to be driven by electricity without the need for chemical oxidants, with hydrogen as the only byproduct. acs.orgwhiterose.ac.uk The reaction proceeds through the formation of a disulfide, which then reacts with the amine to form a sulfenamide (B3320178) intermediate. Subsequent oxidation steps yield the final sulfonamide. acs.orgwhiterose.ac.uk

This methodology is advantageous due to the ready availability and low cost of thiols and amines. researchgate.netacs.orgwhiterose.ac.uk

Oxidation-Amination Approaches

Oxidation-amination strategies provide a direct route to sulfonamides from various sulfur-containing starting materials. One such approach involves the conversion of nitroarenes to N-aryl sulfonamides. tandfonline.comtandfonline.com This can be achieved through reductive coupling with sulfonylating agents like sodium arylsulfinates in the presence of a catalyst such as palladium on carbon. tandfonline.com

Another strategy involves the direct synthesis from thiols and amines, where an oxidizing agent is used to form the necessary sulfur-oxygen bonds in a single step. researchgate.netnih.gov

Metal-Catalyzed Sulfonamidation

Transition metal catalysis has significantly advanced the synthesis of aryl sulfonamides, offering milder reaction conditions and broader functional group tolerance. acs.orgresearchgate.net Palladium-catalyzed cross-coupling reactions are prominent in this area. For instance, arylboronic acids can be coupled with a sulfur dioxide surrogate and an amine to form the desired sulfonamide. nih.govacs.org This method allows for the convergent synthesis of sulfonamides, enabling variation of both the aryl and amine components. nih.gov

Nickel-catalyzed cross-coupling reactions have also been developed for the C-N bond formation between aryl halides and sulfonamides. nih.govprinceton.edunih.gov Photosensitized nickel catalysis, for example, can enable the coupling of aryl electrophiles with sulfonamides under mild conditions. nih.govprinceton.edu These methods are particularly valuable for late-stage functionalization in drug discovery. nih.govprinceton.edu

Table 1: Overview of Metal-Catalyzed Sulfonamidation Methods

| Catalyst System | Coupling Partners | Key Features |

|---|---|---|

| Palladium/Phosphine Ligand | Arylboronic Acids, SO₂ Surrogate, Amines | Convergent synthesis, broad functional group tolerance. nih.govacs.org |

| Nickel/Photocatalyst | Aryl Halides, Sulfonamides | Mild reaction conditions, suitable for late-stage functionalization. nih.govprinceton.edu |

| Copper | Aryl Halides, Sulfonamides | Often used for N-arylation of sulfonamides. researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules, including sulfonamides. researchgate.netresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity. researchgate.net

One example is the palladium-catalyzed three-component reaction of sulfonamides, aldehydes, and arylboronic acids to produce α-arylamines. organic-chemistry.org Another strategy involves the use of aryl diazonium salts, an inorganic sulfite, and a third component to construct sulfonyl-containing compounds. researchgate.net The insertion of sulfur dioxide from a stable surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a common feature in many of these multicomponent approaches. organic-chemistry.org

Synthesis of 3-Fluoro-2-methoxybenzene-1-sulfonamide and Related Precursors

The synthesis of the specific target molecule, this compound, can be envisioned through the application of the general methodologies described above. The most direct route would likely involve the preparation of the corresponding sulfonyl chloride precursor, 3-fluoro-2-methoxybenzene-1-sulfonyl chloride, followed by amination.

A plausible synthetic route to 3-fluoro-2-methoxybenzene-1-sulfonyl chloride could start from a readily available substituted benzene (B151609) derivative. For instance, starting with 2-fluoro-1-methoxybenzene, a chlorosulfonation reaction could introduce the sulfonyl chloride group. However, this reaction is known for its harsh conditions and potential for lack of regioselectivity.

A more controlled synthesis might involve a Sandmeyer-type reaction starting from 3-fluoro-2-methoxyaniline. Diazotization of the aniline (B41778) followed by reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source would yield the desired sulfonyl chloride. nih.gov

Once the 3-fluoro-2-methoxybenzene-1-sulfonyl chloride is obtained, its conversion to this compound would be achieved by reaction with ammonia, as described in section 2.1.1. wikipedia.orgnih.gov

Table 2: Proposed Synthetic Precursors for this compound

| Precursor | Potential Synthetic Route |

|---|

The synthesis of related fluoronitrobenzenesulfonyl chlorides has been reported, which involves the reaction of difluoronitrobenzenes with a thiol followed by oxidative cleavage with chlorine. researchgate.net This highlights the feasibility of synthesizing complex substituted aryl sulfonyl chlorides.

Preparation of Fluorinated Methoxybenzene Sulfonyl Chlorides

The synthesis of fluorinated methoxybenzene sulfonyl chlorides is a key preliminary step. A common approach involves the chlorosulfonation of the corresponding fluorinated methoxybenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. Reagents such as chlorosulfonic acid are typically employed for this transformation.

Alternatively, sulfonyl chlorides can be prepared from sulfonic acids. nih.gov Recent advancements have focused on one-pot, two-step protocols that convert sulfonic acids to sulfonyl chlorides using reagents like cyanuric chloride, followed by halogen exchange. nih.gov Another route involves the use of sulfonyl imidazoles as stable intermediates, which can then be converted to the sulfonyl fluoride. organic-chemistry.org

| Precursor | Reagent | Product | Reference |

| Fluorinated Methoxybenzene | Chlorosulfonic Acid | Fluorinated Methoxybenzene Sulfonyl Chloride | acs.org |

| Sulfonic Acid | Cyanuric Chloride | Sulfonyl Chloride | nih.gov |

| Sulfonyl Imidazole | Acetic Acid, Potassium Bifluoride | Sulfonyl Fluoride | organic-chemistry.org |

Specific Routes to this compound

Once the corresponding sulfonyl chloride, 3-fluoro-2-methoxybenzene-1-sulfonyl chloride, is obtained, it can be readily converted to the sulfonamide. This is typically achieved through reaction with ammonia or an ammonia equivalent.

A general synthetic scheme involves the treatment of the sulfonyl chloride with an amine in a suitable solvent. mdpi.com For the preparation of the primary sulfonamide, aqueous or anhydrous ammonia is commonly used. The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and formation of the sulfonamide.

Green Chemistry Approaches in Sulfonamide Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for sulfonamide synthesis. tandfonline.com These "green" approaches aim to reduce waste, avoid hazardous reagents, and utilize more sustainable solvents. tandfonline.com

One notable green methodology involves conducting the sulfonamide synthesis in water, which serves as a benign solvent. rsc.org This approach can offer excellent yields and purity without the need for extensive purification. rsc.org Another sustainable strategy utilizes sodium sulfinate as a stable and less reactive sulfur source in place of the often harsh sulfonyl chlorides, with the reaction also being performed in water. researchgate.net Mechanochemistry, which involves solvent-free reactions in a ball mill, presents another eco-friendly alternative for the synthesis of sulfonamides. rsc.org Furthermore, the use of magnetic nano-catalysts, such as nano-Ru/Fe₃O₄, allows for the direct coupling of sulfonamides and alcohols with easy catalyst recovery and reuse. acs.org

| Green Approach | Key Features | Reference |

| Aqueous Synthesis | Use of water as a solvent, minimizing organic waste. | rsc.org |

| Sodium Sulfinate Reagent | Employs a more stable sulfur source, avoiding harsh reagents. | researchgate.net |

| Mechanochemistry | Solvent-free reaction conditions, reducing environmental impact. | rsc.org |

| Nano-catalysis | Enables efficient and selective reactions with catalyst recyclability. | acs.org |

Chemical Transformations and Derivatization of this compound

The sulfonamide moiety and the aromatic ring of this compound offer multiple sites for further chemical modification, allowing for the generation of a diverse range of derivatives.

N-Alkylation, N-Acylation, and N-Arylation of the Sulfonamide Moiety

The nitrogen atom of the sulfonamide group is nucleophilic and can undergo various substitution reactions.

N-Alkylation: This involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. The base deprotonates the sulfonamide nitrogen, forming a more nucleophilic anion that then displaces the halide from the alkylating agent.

N-Acylation: Acylation of the sulfonamide can be achieved using acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction introduces an acyl group to the nitrogen atom.

N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen can be accomplished through cross-coupling reactions. For instance, the copper-catalyzed cross-coupling of a sulfonamide with an aryl halide is a known method for forming N-aryl sulfonamides. nih.gov

Further Functionalization of the Aromatic Ring System

The fluorinated aromatic ring of this compound is amenable to further functionalization, particularly through nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying activated aromatic rings. wikipedia.org The presence of electron-withdrawing groups, such as the sulfonyl group, and a good leaving group, like fluorine, facilitates this reaction. masterorganicchemistry.com The fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack. masterorganicchemistry.com

In the context of this compound, the fluorine atom can be displaced by a variety of nucleophiles. ebyu.edu.tr The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed. The rate of SNAr reactions on fluoroarenes is often faster than with other halogens, as the rate-determining step is typically the nucleophilic attack, which is enhanced by the high electronegativity of fluorine. masterorganicchemistry.com This reactivity allows for the introduction of various functional groups at the position of the fluorine atom, providing a versatile method for creating derivatives. ebyu.edu.trresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura reaction, in particular, is widely employed for the formation of biaryl structures. This reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base.

While no specific examples involving this compound are available, one could envision its potential use in such reactions. If functionalized with a halide (e.g., bromine or iodine) or converted to a triflate, the aromatic ring of the sulfonamide could act as the electrophilic partner in a Suzuki-Miyaura coupling. This would allow for the introduction of a wide range of aryl or vinyl substituents, leading to the synthesis of more complex molecular architectures.

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Hypothetical Product |

|---|---|---|---|---|---|

| Halogenated this compound | Arylboronic Acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | Aryl-substituted this compound |

The success of such a reaction would depend on various factors, including the choice of catalyst, base, solvent, and the nature of the coupling partners. The electronic and steric effects of the fluoro, methoxy (B1213986), and sulfonamide groups would also play a crucial role in the reactivity and regioselectivity of the coupling reaction.

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a major focus of contemporary chemical research, particularly in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

There is no published research on the stereoselective synthesis of chiral derivatives of this compound. However, several general strategies could be considered for the introduction of chirality into this molecule. For instance, if the sulfonamide nitrogen were to be part of a prochiral center, asymmetric transformations could be employed to generate a chiral sulfonamide. Alternatively, chiral auxiliaries could be attached to the sulfonamide, which would direct the stereochemical outcome of a subsequent reaction on the aromatic ring or its substituents. Another approach could involve the use of a chiral catalyst to mediate an asymmetric reaction, such as an enantioselective C-H functionalization on the benzene ring.

The following table outlines some hypothetical strategies for the stereoselective synthesis of chiral derivatives:

| Strategy | Description | Potential Chiral Center |

|---|---|---|

| Asymmetric C-H Functionalization | A chiral catalyst is used to selectively functionalize a C-H bond on the aromatic ring, creating a new stereocenter. | A carbon atom on the benzene ring. |

| Use of Chiral Auxiliaries | A chiral group is temporarily attached to the molecule to direct a stereoselective reaction at another site. | A newly formed stereocenter on a side chain. |

| Kinetic Resolution | A racemic mixture of a derivative is reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. | An existing stereocenter in a racemic derivative. |

The feasibility of these approaches would require significant experimental investigation to overcome challenges such as controlling regioselectivity and achieving high enantiomeric excess.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 3-Fluoro-2-methoxybenzene-1-sulfonamide in solution. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. ipb.pt

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the complete structural assignment of the molecule. Each spectrum provides unique and complementary information.

¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the sulfonamide protons. ubc.ca The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The methoxy group would appear as a sharp singlet, while the sulfonamide (-SO₂NH₂) protons would likely present as a broad singlet.

¹³C NMR (Carbon NMR): This spectrum reveals the number of chemically distinct carbon environments. The proton-decoupled ¹³C NMR spectrum for this compound would show signals for each unique carbon atom in the benzene (B151609) ring and the methoxy group. The chemical shifts of the aromatic carbons are influenced by the attached substituents (fluoro, methoxy, and sulfonamide groups). Crucially, the carbon signals will exhibit splitting (coupling) due to the adjacent ¹⁹F atom, providing definitive evidence for the substitution pattern on the aromatic ring. mdpi.com

¹⁹F NMR (Fluorine-19 NMR): As fluorine-19 is an NMR-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The splitting of this signal, caused by coupling to nearby protons on the aromatic ring, provides further confirmation of the molecule's substitution pattern. mdpi.com Combining experimental ¹⁹F NMR data with computational predictions can be a powerful strategy for confirming product structures. nih.gov

Table 3.1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | ~7.0-7.8 | Multiplet | J(H,H) and J(H,F) | Aromatic Protons (H-4, H-5, H-6) |

| ¹H | ~5.0-6.0 | Broad Singlet | - | -SO₂NH ₂ |

| ¹H | ~3.9 | Singlet | - | -OCH ₃ |

| ¹³C | ~150-160 | Doublet | ¹J(C,F) | C -3 |

| ¹³C | ~140-150 | Doublet | ²J(C,F) | C -2 |

| ¹³C | ~110-135 | Multiple Signals | J(C,F) and J(C,H) | Other Aromatic Carbons |

| ¹³C | ~56 | Singlet | - | -OC H₃ |

| ¹⁹F | ~(-110) - (-130) | Multiplet | J(F,H) | F -3 |

Note: The data in the table are predicted values based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in confirming connectivity and probing the spatial arrangement of atoms. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for conformational analysis. semanticscholar.org A NOESY experiment detects spatial proximity between protons that are close in space, typically within 5 Å, regardless of whether they are bonded. mdpi.com For this compound, a NOESY spectrum could reveal correlations between the methoxy group protons and the aromatic proton at the H-3 position, confirming their adjacent placement. mq.edu.au Such data helps to establish the preferred conformation of the methoxy and sulfonamide groups relative to the aromatic ring in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural insights from its fragmentation patterns. ucl.ac.uk For this compound (Molecular Formula: C₇H₈FNO₃S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Under techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID). The fragmentation of aromatic sulfonamides is well-studied and often involves characteristic losses. researchgate.net Key fragmentation pathways for this compound would likely include:

Loss of SO₂: A common fragmentation for aromatic sulfonamides, leading to a significant fragment ion.

Cleavage of the C-S bond: This would result in the formation of a fluoro-methoxy-phenyl radical cation.

Cleavage of the S-N bond: This pathway is also a characteristic fragmentation for sulfonamides.

Analyzing these fragmentation patterns allows chemists to piece together the different components of the molecule, providing strong corroborating evidence for the structure determined by NMR. youtube.comresearchgate.net

Table 3.2: Expected Mass Spectrometry Data for this compound

| Ion Type | Exact Mass (m/z) | Description |

| [M+H]⁺ | 206.0282 | Protonated molecular ion |

| [M+Na]⁺ | 228.0101 | Sodium adduct |

| [M+H-SO₂]⁺ | 142.0557 | Loss of sulfur dioxide from the protonated molecule |

Note: Exact masses are calculated based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. ripublication.com The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. rsc.org

Key expected absorptions include:

N-H Stretching: The sulfonamide N-H group typically shows two distinct stretching bands (asymmetric and symmetric) in the range of 3400-3200 cm⁻¹. researchgate.net

S=O Stretching: The sulfonyl group (S=O) exhibits two strong and characteristic absorption bands, an asymmetric stretch around 1370-1330 cm⁻¹ and a symmetric stretch around 1180-1160 cm⁻¹. researchgate.net

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong C-O stretching band, typically in the 1275-1200 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring will show several bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong absorption band for the C-F bond is expected in the 1250-1020 cm⁻¹ range.

The presence of these specific bands provides a quick and reliable confirmation of the compound's functional group composition. vscht.cz

Table 3.3: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Sulfonamide (-SO₂NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1370 - 1330 | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) |

| 1275 - 1200 | C-O Stretch | Aryl-Alkyl Ether |

| 1180 - 1160 | S=O Symmetric Stretch | Sulfonyl (-SO₂-) |

| 1250 - 1020 | C-F Stretch | Fluoroaromatic |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise determination of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and torsional angles. mkjc.in

For this compound, a crystal structure would definitively confirm the substitution pattern on the benzene ring. nih.gov Furthermore, it would provide crucial information on the conformation of the sulfonamide and methoxy groups and reveal how the molecules pack together in the crystal lattice, including details about intermolecular interactions like hydrogen bonding involving the sulfonamide group. birmingham.ac.ukresearchgate.netnih.gov

Chromatographic Methods for Purity and Separation (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis. researchgate.net A reversed-phase HPLC method would typically be used, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. mdpi.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. chromatographyonline.com As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer, which provides molecular weight information for the main peak and any impurities, aiding in their identification. acs.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller stationary phase particles, resulting in significantly faster analysis times and improved resolution and sensitivity compared to traditional HPLC. researchgate.net This makes it an efficient method for high-throughput purity analysis of compounds like this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are foundational in modern computational chemistry for predicting the behavior of molecules. These methods are used to determine the electronic structure, optimized geometry, and various physicochemical properties of a compound. For related sulfonamide and fluoro-benzene derivatives, DFT is commonly employed to understand their structural and electronic characteristics. However, specific studies applying these methods to 3-Fluoro-2-methoxybenzene-1-sulfonamide are not available in the reviewed literature.

Prediction of Electronic Properties and Reactivity

DFT calculations are instrumental in predicting key electronic properties that govern a molecule's reactivity. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP) maps, and atomic charges are calculated to identify sites susceptible to electrophilic or nucleophilic attack. While this type of analysis is common for benzenesulfonamides, no published data tables or specific findings for the electronic properties and reactivity of this compound could be located.

Vibrational Mode Analysis and Spectroscopic Data Correlation

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies of an optimized molecular structure, researchers can assign specific vibrational modes (e.g., stretching, bending) to observed spectral peaks. This correlation helps to confirm the molecular structure. Despite the utility of this method, no studies presenting a vibrational mode analysis or spectroscopic data correlation for this compound were found.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are pivotal computational techniques used in drug discovery to predict how a ligand (a small molecule) might interact with a biological target, typically a protein. These simulations can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Ligand-Protein Binding Site Characterization

Molecular docking simulations place a ligand into the binding site of a protein to predict its preferred orientation and binding energy. This characterization helps in understanding the mechanism of action and can guide the design of more potent molecules. While numerous studies perform docking analyses on various sulfonamide derivatives to explore their potential as inhibitors for enzymes like carbonic anhydrases or kinases, no specific research detailing the binding site characterization of this compound with any protein target was identified.

Conformational Analysis and Ligand Flexibility

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis, often coupled with molecular dynamics simulations, explores the different spatial arrangements of a molecule's atoms and their relative energies. The presence of rotatable bonds in this compound suggests it possesses conformational flexibility, which would be crucial for its interaction with a binding site. However, specific studies on the conformational preferences and flexibility of this compound are absent from the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by chemical descriptors. A QSAR model can be used to predict the activity of new, untested compounds. For a QSAR model to be developed, a dataset of structurally related compounds with measured biological activity is required. A literature search did not reveal any QSAR studies that include this compound as part of a training or test set.

In silico Prediction of Molecular Interactions

Computational, or in silico, methods are pivotal in modern drug discovery and molecular biology for predicting the interactions between a ligand, such as this compound, and its biological target. These techniques, which include molecular docking and molecular dynamics simulations, provide valuable insights into the binding modes and affinities of small molecules, thereby guiding the design and optimization of potential therapeutic agents.

Detailed computational studies on benzenesulfonamide (B165840) derivatives have shed light on the critical role of specific substituents and their placement on the aromatic ring in determining molecular interactions. While specific in silico studies focusing exclusively on this compound are not extensively documented in publicly available research, the binding mode of structurally related compounds, such as 3-fluoro benzenesulfonamides, has been investigated. These studies serve as a valuable model for predicting the molecular behavior of this compound.

Research on the binding of 3-fluoro benzenesulfonamides to human carbonic anhydrase, a common target for sulfonamide drugs, reveals that the position of the fluorine atom significantly influences the interaction with the protein's binding site. researchgate.net Unlike a fluorine atom at the 2-position, which tends to point towards a hydrophilic region, a fluorine atom at the 3-position is preferentially located within a predominantly hydrophobic subpocket of the binding site. researchgate.net This suggests that the 3-fluoro group of this compound would likely engage in favorable hydrophobic interactions with nonpolar amino acid residues.

The sulfonamide group itself is a key pharmacophore, typically involved in crucial interactions with the active site of target enzymes. It is well-established that the sulfonamide moiety can coordinate with a zinc ion often present in the active site of metalloenzymes like carbonic anhydrase. Furthermore, the amide portion of the sulfonamide can act as both a hydrogen bond donor and acceptor, forming a network of hydrogen bonds with the surrounding amino acid residues, which is critical for stabilizing the ligand-protein complex.

The methoxy (B1213986) group at the 2-position, adjacent to the fluorine atom, would further influence the compound's conformational preferences and electronic properties, potentially engaging in additional van der Waals or dipole-dipole interactions within the binding pocket.

A summary of the predicted molecular interactions for this compound, based on the behavior of analogous compounds, is presented in the table below.

| Functional Group | Predicted Interaction Type | Potential Interacting Residues/Components |

| 3-Fluoro Group | Hydrophobic Interaction | Nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine) |

| Sulfonamide Moiety | Ion-coordination, Hydrogen Bonding | Zinc ion (in metalloenzymes), Backbone and side-chain atoms of polar amino acids (e.g., Threonine, Histidine) |

| 2-Methoxy Group | Van der Waals, Dipole-Dipole | Various amino acid residues within the binding pocket |

| Benzene (B151609) Ring | π-π Stacking, Hydrophobic Interaction | Aromatic amino acid residues (e.g., Tyrosine, Tryptophan) |

These in silico predictions, derived from studies of closely related analogs, provide a foundational understanding of the potential molecular interactions of this compound. Such computational models are instrumental in hypothesizing the compound's mechanism of action at a molecular level and are essential for guiding further experimental validation and the rational design of new derivatives with improved affinity and selectivity.

Structure Activity Relationship Sar Investigations of the 3 Fluoro 2 Methoxybenzene 1 Sulfonamide Scaffold

Impact of Fluorine Substitution on Biological Activity and Molecular Interactions

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various molecular properties. researchgate.net Its unique characteristics, including its small size and high electronegativity, allow it to significantly influence biological activity without introducing substantial steric bulk. tandfonline.com

The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. libretexts.orgnih.gov When placed on the aromatic ring of the 3-fluoro-2-methoxybenzene-1-sulfonamide scaffold, it pulls electron density away from the ring and, consequently, from the sulfonamide group. This inductive pull stabilizes the conjugate base of the sulfonamide, thereby increasing the acidity of the sulfonamide N-H proton. nih.govresearchgate.net An increase in the acidity of the sulfonamide can be beneficial, as it may influence the molecule's clearance rate and binding interactions with target proteins. nih.gov The ability to adjust the pKa value of a drug by introducing a fluorine atom can be a critical factor in improving the bioavailability of compounds containing functional groups like amines. nih.gov This modulation of electronic properties can lead to more stable drug molecules with longer half-lives, potentially improving patient compliance by reducing dosing frequency. researchgate.net

Despite its high electronegativity, the fluorine atom has a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å). tandfonline.com This small size allows it to act as a hydrogen mimic, often fitting into receptor pockets without causing significant steric disruption. tandfonline.combenthamscience.com

However, substituting hydrogen with fluorine typically increases the lipophilicity of a molecule. tandfonline.comnih.gov This enhanced lipophilicity can lead to several advantageous pharmacological effects, including improved permeation through cellular membranes and increased penetration into tissues. tandfonline.comnih.gov The greater lipophilicity can also strengthen hydrophobic interactions between the drug molecule and its biological target, potentially leading to increased binding affinity and potency. researchgate.netbenthamscience.com For instance, the introduction of fluorine into certain antibiotics has been shown to increase cell penetration by 1–70 fold. tandfonline.com

| Property | Hydrogen (H) | Fluorine (F) | Impact on Drug Design |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 | Minimal steric perturbation; fluorine can act as a hydrogen bioisostere. tandfonline.com |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Creates strong C-F bond, alters acidity of nearby groups, and can form specific polar interactions. researchgate.net |

| Lipophilicity Contribution (π value) | 0.00 | +0.14 | Increases overall molecular lipophilicity, enhancing membrane permeability and hydrophobic binding. nih.gov |

| Bond Energy with Carbon (C-X, kJ/mol) | ~413 | ~485 | Increases metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. tandfonline.comnih.gov |

Role of Methoxy (B1213986) Group in Scaffold Interactions and Biological Efficacy

The methoxy group (–OCH₃) is a common substituent in many natural products and approved drugs, valued for its ability to positively influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov

The methoxy group can be considered a hybrid of a hydroxyl and a methyl group, and it often produces unique effects that are more than the sum of its parts. nih.gov The methyl component of the methoxy group can engage in favorable hydrophobic and van der Waals interactions within the binding pockets of target proteins. researchgate.net In plant-derived flavones, for example, methoxy groups strengthen hydrophobic interactions through methylation. researchgate.net At the same time, the oxygen atom can act as a hydrogen bond acceptor, allowing for specific polar interactions that can anchor the molecule to its target. researchgate.net

The position of the methoxy group on the benzene (B151609) ring significantly impacts the scaffold's electronic properties and reactivity. As an electron-releasing group, the methoxy substituent can influence intramolecular electrophilic substitution, directing it to the para position. acs.org In the context of the this compound scaffold, the placement of the methoxy group at the 2-position, adjacent to both the fluorine and the sulfonamide, creates a sterically crowded and electronically distinct environment. This specific arrangement can influence the regioselectivity of metabolic reactions or synthetic modifications. mdpi.com For instance, in rhodium-catalyzed reactions, alkoxy groups can direct C-H activation to the ortho-position, and the interplay between steric hindrance and coordination effects from adjacent groups can lead to the formation of a single, specific regioisomer. mdpi.com

Modifications of the Sulfonamide Moiety and their Pharmacological Implications

The sulfonamide functional group (–SO₂NH₂) is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. ajchem-b.comnih.gov Its versatility stems from its ability to act as a key pharmacophore and engage in critical binding interactions.

The primary sulfonamide is a well-established zinc-binding group, which allows it to inhibit various metalloenzymes, most notably carbonic anhydrases. tandfonline.comnih.gov A common and highly successful modification strategy involves substituting one of the hydrogen atoms of the –NH₂ group with various cyclic or heterocyclic structures. ajchem-b.com This approach has led to the development of numerous drugs with improved potency and selectivity. ajchem-b.comopenaccesspub.org For example, celecoxib, an anti-inflammatory drug, features a pyrazole (B372694) ring attached to the sulfonamide nitrogen.

| General Structure | R₁ Group | R₂ Group | Pharmacological Class | Example |

|---|---|---|---|---|

| R₁–SO₂NH–R₂ | p-NH₂–C₆H₄– | Heterocycle (e.g., Thiazole) | Antibacterial | Sulfathiazole |

| R₁–SO₂NH–R₂ | Aromatic ring with Cl | Cyclic sulfamide | Diuretic (Thiazide) | Hydrochlorothiazide |

| R₁–SO₂NH–R₂ | p-CH₃–C₆H₄– | –CO–NH–Butyl | Antidiabetic (Sulfonylurea) | Tolbutamide |

| R₁–SO₂NH–R₂ | p-NH₂–C₆H₄– | –H | Carbonic Anhydrase Inhibitor | Sulfanilamide |

| R₁–SO₂NH–R₂ | Aromatic ring with CF₃ | Pyrazole | Anti-inflammatory (COX-2) | Celecoxib |

Primary vs. Secondary Sulfonamides

The distinction between primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides is a cornerstone of the SAR for the this compound scaffold. This substitution pattern directly influences the compound's steric profile, electronic properties, and hydrogen-bonding potential, which in turn can significantly modulate its interaction with biological targets.

Generally, in many classes of sulfonamide inhibitors, the substitution at the sulfonamide nitrogen (N1) can lead to enhanced potency and selectivity. For the this compound core, moving from a primary to a secondary sulfonamide by introducing a substituent (R group) can provide an additional point of interaction with a target protein. The nature of this 'R' group is pivotal. Small, lipophilic groups or those containing additional hydrogen bond donors or acceptors can probe deeper into protein binding pockets, potentially leading to more favorable interactions.

However, the introduction of a substituent to form a secondary sulfonamide is not universally beneficial and is highly dependent on the topology of the target's active site. While monosubstitution at the N1 position can be advantageous, disubstitution typically results in a loss of activity, as it removes the essential hydrogen bond-donating proton from the sulfonamide nitrogen. youtube.com

Below is a comparative table illustrating the hypothetical impact of N1-substitution on the inhibitory activity of this compound derivatives against a generic kinase target, based on established SAR principles for sulfonamides.

| Compound ID | N1-Substituent (R) | Structure | Hypothetical IC₅₀ (nM) | Rationale |

| 1 | -H (Primary) | 500 | Baseline activity of the primary sulfonamide. | |

| 2 | -CH₃ (Secondary) | 250 | Small alkyl group may provide beneficial hydrophobic interactions. | |

| 3 | -Cyclopropyl (Secondary) | 150 | The cyclopropyl (B3062369) group can explore a specific hydrophobic pocket, enhancing binding affinity. | |

| 4 | -(CH₂)₂OH (Secondary) | 100 | The hydroxyl group can form an additional hydrogen bond with the target. | |

| 5 | -Phenyl (Secondary) | 800 | A bulky phenyl group may introduce steric hindrance, reducing binding affinity. |

Note: The data in this table is illustrative and based on general principles of sulfonamide SAR, not on experimentally determined values for this specific scaffold.

Hydrogen Bonding Capabilities

The hydrogen bonding potential of the this compound scaffold is a primary determinant of its binding affinity and specificity. The sulfonamide moiety itself is a powerful hydrogen-bonding motif. The two oxygen atoms are strong hydrogen bond acceptors, while the N-H group is a crucial hydrogen bond donor. researchgate.net

The arrangement of substituents on the benzene ring—specifically the 3-fluoro and 2-methoxy groups—can influence the electronic properties of the sulfonamide and, consequently, its hydrogen bonding strength. The electron-withdrawing nature of the fluorine atom can increase the acidity of the sulfonamide N-H proton, making it a stronger hydrogen bond donor. Conversely, the electron-donating methoxy group at the ortho position can have more complex effects, potentially influencing the orientation of the sulfonamide group through steric interactions.

The ability of the sulfonamide to act as both a hydrogen bond donor and acceptor allows it to form a bidentate interaction with many protein targets, a common binding motif for this class of compounds. For instance, the sulfonamide can chelate a metal ion in the active site of metalloenzymes or bridge two amino acid residues. nih.gov

The following table details the key hydrogen bonding interactions of the this compound scaffold.

| Functional Group | Atom(s) | Hydrogen Bonding Role | Potential Interaction Partner in a Protein |

| Sulfonamide | Oxygen (O) | Acceptor | Backbone N-H of amino acids (e.g., Gly, Val) |

| Sulfonamide | Oxygen (O) | Acceptor | Side chain of H-bond donors (e.g., Ser, Thr, Lys) |

| Sulfonamide | Nitrogen-Hydrogen (N-H) | Donor | Backbone C=O of amino acids, side chain of H-bond acceptors (e.g., Asp, Glu, His) |

| Methoxy | Oxygen (O) | Acceptor | Side chain of H-bond donors (e.g., Ser, Thr) |

| Fluoro | Fluorine (F) | Weak Acceptor | Can participate in weak hydrogen bonds or other electrostatic interactions. |

The interplay between the primary or secondary nature of the sulfonamide and its hydrogen bonding capabilities is intricate. A secondary sulfonamide still retains the two oxygen atoms as hydrogen bond acceptors, but the introduction of a substituent on the nitrogen may alter the accessibility of the N-H donor or introduce new interaction points, as seen with the hydroxyl-containing substituent in the previous table. acs.org Ultimately, the precise geometry of the target's active site dictates the optimal substitution pattern and hydrogen bonding network for achieving high potency and selectivity. nih.gov

Mechanistic Studies of Biological Activity

Inhibition of Carbonic Anhydrase (CA) Enzymes

Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Binding Mechanism to Human and Bacterial CA Isoforms (e.g., hCA-I, hCA-II, mtCA-1, mtCA-2, mtCA-3)

The primary mechanism by which sulfonamides inhibit carbonic anhydrases involves the binding of the sulfonamide group to the zinc (II) ion located in the enzyme's active site. mdpi.com For binding to occur, the sulfonamide moiety must be in its deprotonated, anionic form (-SO₂NH⁻). This anion acts as a potent ligand, coordinating to the Zn²⁺ ion and displacing or competing with the zinc-bound water/hydroxide molecule that is essential for the catalytic cycle. nih.govmdpi.com This binding typically results in a tetrahedral geometry around the zinc ion. mdpi.com

The remainder of the inhibitor molecule, in this case, the 3-fluoro-2-methoxyphenyl group, extends into the active site cavity and can form additional interactions with amino acid residues. These secondary interactions are crucial for determining the inhibitor's affinity and selectivity for different CA isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII). nih.govunifi.it The active sites of various CA isoforms differ in their shape and the types of amino acid residues lining the cavity. nih.gov Hydrophobic and hydrophilic interactions between the inhibitor's "tail" (the phenyl ring and its substituents) and these residues dictate the binding strength and isoform specificity. mdpi.com For instance, interactions with residues like Thr199, Thr200, and Gln92 are often observed in the active site of hCA II. nih.govmdpi.com The fluorine and methoxy (B1213986) substituents on the benzene (B151609) ring of 3-Fluoro-2-methoxybenzene-1-sulfonamide would influence its electronic properties and steric profile, thereby affecting its interaction with the specific residues of different CA isoforms.

While there is extensive research on sulfonamide inhibition of human carbonic anhydrases (hCAs), bacterial CAs (such as β-CAs) are also recognized as targets. mdpi.com The binding mechanism is fundamentally similar, involving coordination to the active site zinc ion. mdpi.com

Role of Acidity (pKa) in CA Inhibition

The acidity of the sulfonamide group, represented by its pKa value, is a critical factor in its inhibitory activity. Since the sulfonamide must be in its anionic form to bind the zinc ion, a lower pKa (higher acidity) facilitates deprotonation at physiological pH. This increases the concentration of the active, deprotonated form of the inhibitor, leading to more potent inhibition.

The substituents on the aromatic ring significantly influence the pKa of the sulfonamide group. Electron-withdrawing groups, such as fluorine, increase the acidity of the sulfonamide protons. nih.gov The perfluorination of a benzene ring has been shown to dramatically increase the acidity of its substituents. nih.gov Therefore, the presence of the electronegative fluorine atom at the 3-position of this compound is expected to lower the pKa of its sulfonamide group compared to an unsubstituted benzenesulfonamide (B165840). This enhanced acidity would favor the deprotonated state, likely contributing to a stronger inhibitory effect on carbonic anhydrase isoforms. nih.gov

Interactions with Tubulin and Polymerization Inhibition

Certain sulfonamide-based compounds have been identified as inhibitors of tubulin polymerization, a key process in cell division, making them of interest in cancer research. nih.gov These agents are classified as microtubule-destabilizing agents. nih.gov

Colchicine Site Binding

A primary mechanism for tubulin polymerization inhibition by small molecules is through binding to one of three key sites on the tubulin protein: the colchicine site, the vinca alkaloid site, or the taxane site. Many inhibitors that disrupt microtubule formation, including some sulfonamide derivatives, act by binding to the colchicine-binding site located at the interface between the α- and β-tubulin subunits. nih.govnih.gov This binding event interferes with the assembly of tubulin dimers into microtubules, disrupting the mitotic spindle and leading to cell cycle arrest in the G2/M phase, which can ultimately trigger apoptosis (programmed cell death). nih.gov While direct evidence for this compound is unavailable, its general chemical class suggests that if it were to act as an antitubulin agent, binding to the colchicine site would be a probable mechanism.

Thermodynamic Analysis of Drug-Tubulin Interactions

The binding of a drug to its protein target can be characterized by thermodynamic parameters such as changes in enthalpy (ΔH), entropy (ΔS), and heat capacity (ΔCp). These parameters provide insight into the forces driving the interaction (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions). Isothermal titration calorimetry (ITC) is a common technique used to measure these values. For example, studies on other sulfonamides that bind to tubulin have revealed both positive and negative heat capacity changes, indicating that drug-induced conformational changes in the protein can be a significant part of the binding event. However, without experimental data, a thermodynamic analysis for this compound cannot be performed.

Inhibition of Dihydropteroate (B1496061) Synthase in Bacteria (Antibacterial Mechanism)

Sulfonamides are classic antibacterial agents that function by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.gov Bacteria must synthesize their own folate (vitamin B9), which is a precursor for the synthesis of nucleic acids (DNA and RNA). wikipedia.org In contrast, mammals obtain folate from their diet, which accounts for the selective toxicity of sulfonamides against bacteria. wikipedia.org

The antibacterial mechanism of sulfonamides is based on competitive inhibition. wikipedia.orgresearchgate.net The structure of sulfonamides closely mimics that of para-aminobenzoic acid (pABA), the natural substrate for the DHPS enzyme. nih.govnih.gov Due to this structural similarity, the sulfonamide drug binds to the active site of DHPS, competing with pABA. nih.gov This binding event blocks the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, thereby halting the production of dihydropteroate and, consequently, the entire folate synthesis pathway. nih.govresearchgate.net This depletion of essential folate precursors prevents bacterial cells from replicating, resulting in a bacteriostatic (growth-inhibiting) effect. wikipedia.org this compound, as a member of the sulfonamide class, is predicted to exert its antibacterial activity through this well-established mechanism of DHPS inhibition.

DNA Binding and Interaction Mechanisms

While direct studies on the DNA binding of this compound are not extensively documented, research on related sulfonamide derivatives provides insights into potential interaction mechanisms. These compounds have been shown to interact with DNA through a combination of binding modes.

Studies on some sulfonamide-substituted 8-hydroxyquinoline derivatives have shown that these compounds can bind to DNA through intercalation, where the aromatic chromophore of the molecule stacks between the DNA base pairs. This type of interaction can lead to changes in the DNA structure and potentially interfere with DNA replication and transcription processes. The binding affinity of these compounds to DNA is influenced by the presence and type of metal ions complexed with the sulfonamide derivative.

It is important to note that for a molecule to be an effective intercalator, it typically requires a planar aromatic system that can fit between the DNA base pairs. Therefore, the potential for this compound itself to act as an intercalator would depend on its ability to adopt a sufficiently planar conformation.

Inhibition of Specific Kinases (e.g., MEK enzymes, BRD4)

Sulfonamide-containing compounds have emerged as important inhibitors of various kinases, including MEK enzymes and the bromodomain-containing protein 4 (BRD4). These proteins are key components of signaling pathways that are often dysregulated in diseases such as cancer.

MEK Enzymes: The mitogen-activated protein kinase (MEK) enzymes are crucial components of the RAS/RAF/MEK/ERK signaling pathway. Allosteric inhibitors of MEK1/2 have been developed, and some of these contain a sulfonamide moiety. These inhibitors bind to a pocket adjacent to the ATP-binding site, leading to a conformational change that locks the enzyme in an inactive state. For instance, Refametinib, a cyclopropane-1-sulfonamide derivative, is a highly selective allosteric inhibitor of MEK1/2. Key interactions for allosteric MEK inhibitors often involve residues such as K97, L115, L118, V127, M143, and M219.

BRD4: BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and is a key regulator of gene transcription. A novel class of BRD4 inhibitors has been identified that targets a distinct binding site separate from the traditional acetylated lysine (KAc) pocket. One such inhibitor, which contains a sulfonamide group, was found to form a hydrogen bond with the backbone amide of Gly143. The discovery of this new binding site, which is less conserved among BET family members, provides an opportunity for the development of more selective BRD4 inhibitors. Computational studies on N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives have also highlighted the importance of a hydrogen bond interaction with N140 for BRD4 inhibition.

Exploration of Other Enzyme and Receptor Interactions (e.g., 5-HT6 receptor, HIV-1 protease)

The versatile chemical nature of the sulfonamide group has led to its incorporation into ligands for a wide range of other biological targets.

5-HT6 Receptor: The serotonin 5-HT6 receptor is a G protein-coupled receptor primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders. A series of benzenesulfone and benzenesulfonamide analogues of piperazine/homopiperazine have been identified as modulators of the 5-HT6 receptor. These compounds demonstrate the utility of the benzenesulfonamide scaffold in designing ligands with high affinity for this receptor.

HIV-1 Protease: HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). Sulfonamide-containing compounds have been developed as potent inhibitors of this enzyme. These inhibitors are designed to mimic the transition state of the natural substrate of the protease, thereby blocking its activity. For example, Amprenavir is an HIV-1 protease inhibitor where a sulfonamide group connects the P1' and P2' groups of the molecule. The development of sulfonamide-based HIV-1 protease inhibitors represents a significant advancement in the treatment of HIV/AIDS.

Design and Synthesis of Advanced Derivatives and Analogs

Scaffold Hopping and Isostere Replacement Strategies

Scaffold hopping and isosteric replacement are powerful tactics in medicinal chemistry to generate novel intellectual property and improve the characteristics of a lead compound. Scaffold hopping involves replacing the central core of a molecule with a structurally different moiety while preserving the original biological activity. nih.govbhsai.org This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

For derivatives of 3-fluoro-2-methoxybenzene-1-sulfonamide, scaffold hopping could involve the replacement of the benzene (B151609) ring with various heterocyclic systems. The goal is to maintain the crucial interactions of the sulfonamide group and the electronic influence of the fluoro and methoxy (B1213986) substituents while exploring new vector spaces for additional interactions. An example of a potential scaffold hop is the replacement of the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring, which can introduce new hydrogen bonding capabilities and alter the compound's solubility and metabolic stability. niper.gov.in

Isosteric replacement, a more subtle modification, involves substituting an atom or a group of atoms with another that has similar physical and chemical properties. In the context of this compound, the fluorine atom could be replaced with other small, electron-withdrawing groups like a hydroxyl or cyano group to fine-tune the electronic properties of the aromatic ring. Similarly, the methoxy group could be replaced by other isosteres such as an ethyl group or a thiomethyl group to probe the steric and electronic requirements of the target binding site.

A hypothetical application of these strategies to the this compound scaffold is presented in the table below.

| Original Moiety | Hopped/Replaced Moiety | Rationale |

| Benzene Ring | Pyridine Ring | Introduce hydrogen bond acceptor, alter pKa, improve solubility. |

| Benzene Ring | Thiophene Ring | Modify lipophilicity and metabolic profile. |

| Fluorine Atom | Chlorine Atom | Increase lipophilicity and potential for halogen bonding. |

| Methoxy Group | Ethyl Group | Remove hydrogen bond acceptor, increase lipophilicity. |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a high-throughput technique used to synthesize a large number of compounds in a short period. nih.gov This method is particularly useful for exploring the structure-activity relationship (SAR) of a lead compound by systematically varying its substituents. For the this compound scaffold, combinatorial libraries can be generated to rapidly assess the impact of different functional groups on biological activity.

The synthesis of a combinatorial library based on this scaffold would typically involve the parallel synthesis of multiple derivatives. For instance, a library could be designed by reacting 3-fluoro-2-methoxybenzenesulfonyl chloride with a diverse set of primary and secondary amines. This would generate a library of sulfonamides with varying substituents on the nitrogen atom, allowing for a broad exploration of the chemical space around this position.

Below is an example of a virtual combinatorial library design based on the this compound core.

| R1 Group (Amine) | Resulting Compound Structure | Desired Property Variation |

| Alkyl amines | 3-Fluoro-2-methoxy-N-alkylbenzenesulfonamide | Lipophilicity, steric bulk |

| Aromatic amines | 3-Fluoro-2-methoxy-N-arylbenzenesulfonamide | Aromatic interactions, electronic effects |

| Heterocyclic amines | 3-Fluoro-2-methoxy-N-heterocyclylbenzenesulfonamide | Solubility, hydrogen bonding potential |

Rational Design Based on Computational and SAR Data

Rational drug design leverages the understanding of a biological target's structure and the SAR of a series of compounds to design more effective molecules. nih.gov This approach often involves computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. For derivatives of this compound, rational design can be employed to optimize their interaction with a specific biological target.

Assuming a target enzyme has been identified, molecular docking studies can be performed to predict the binding mode of this compound within the active site. These studies can reveal key interactions, such as hydrogen bonds formed by the sulfonamide group or hydrophobic interactions involving the substituted benzene ring. The fluoro and methoxy groups' positions suggest they may play a role in directing the orientation of the molecule within a binding pocket and modulating its electronic properties for optimal interaction.

Based on initial SAR data from a combinatorial library screen, QSAR models can be developed to correlate the physicochemical properties of the derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency. For instance, if SAR data indicates that electron-withdrawing substituents at a certain position enhance activity, new analogs incorporating stronger electron-withdrawing groups can be designed and synthesized.

The following table illustrates a hypothetical rational design cycle for a this compound-based inhibitor.

| Design Step | Methodology | Outcome |

| 1. Initial Hit | High-throughput screening | Identification of this compound as a moderately active compound. |

| 2. SAR Exploration | Combinatorial synthesis and biological testing | Data on the effect of various substituents on activity. |

| 3. Computational Modeling | Molecular docking and QSAR | A predictive model of the compound's binding mode and a correlation between properties and activity. |

| 4. Rational Design | In silico design of new analogs | Virtual compounds with predicted high potency. |

| 5. Synthesis and Testing | Chemical synthesis and biological evaluation | Confirmation of the predicted activity and identification of an optimized lead. |

Development of Hybrid Molecules with Multiple Pharmacophores

The development of hybrid molecules involves combining two or more pharmacophores into a single molecule. nih.govmdpi.com This strategy aims to create compounds that can interact with multiple biological targets or have a synergistic effect by targeting different sites on the same target. The this compound moiety can serve as one of the pharmacophores in a hybrid molecule design.

For example, if the this compound scaffold is known to inhibit a particular enzyme, it could be linked to another pharmacophore known to inhibit a different enzyme in the same pathological pathway. This could lead to a dual-action drug with enhanced therapeutic efficacy. The linker used to connect the two pharmacophores is a critical component of the design, as its length and flexibility can significantly impact the activity of the hybrid molecule.

In another approach, the sulfonamide moiety could be appended to a scaffold known for a different biological activity, thereby creating a molecule with a novel pharmacological profile. For instance, linking the 3-fluoro-2-methoxybenzenesulfonyl group to a known anti-inflammatory scaffold could result in a hybrid molecule with both enzyme inhibitory and anti-inflammatory properties. nih.gov

The table below provides a conceptual framework for the design of hybrid molecules incorporating the this compound pharmacophore.

| Pharmacophore 1 | Pharmacophore 2 | Linker Strategy | Potential Therapeutic Area |

| This compound | A known kinase inhibitor pharmacophore | Flexible alkyl chain | Oncology |

| This compound | A non-steroidal anti-inflammatory drug (NSAID) | Ester or amide bond | Inflammation |

| This compound | An antimicrobial agent | Triazole linker | Infectious diseases |

Advanced Research Applications of the 3 Fluoro 2 Methoxybenzene 1 Sulfonamide Scaffold

Chemical Biology Tool Development

The development of chemical tools is crucial for dissecting complex biological processes. The 3-fluoro-2-methoxybenzene-1-sulfonamide scaffold offers a versatile platform for the design and synthesis of such tools.

One of the most significant applications of sulfonamide-based compounds is in the development of enzyme inhibitors. nih.gov The benzenesulfonamide (B165840) core is a classic zinc-binding group, making it an excellent starting point for designing inhibitors for zinc-containing enzymes, such as carbonic anhydrases (CAs). nih.gov By modifying the substitution pattern on the aromatic ring, researchers can achieve high potency and selectivity for different CA isoforms. The 3-fluoro and 2-methoxy substituents on the this compound scaffold can be systematically varied to fine-tune the binding affinity and isoform selectivity of potential inhibitors. acs.org This allows for the creation of chemical probes to study the specific roles of individual CA isoforms in health and disease.

Furthermore, the scaffold can be elaborated to develop probes for other biological targets. For instance, fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-β aggregation, a pathological hallmark of Alzheimer's disease. researchgate.net The specific substitution pattern of this compound could be explored for its potential to modulate this process, providing valuable tools for studying the mechanisms of neurodegeneration.

Below is a table summarizing the potential applications of the this compound scaffold in chemical biology tool development:

| Application Area | Target Class | Rationale for Scaffold Use |

| Enzyme Inhibition | Carbonic Anhydrases | Sulfonamide group acts as a zinc-binding moiety; fluoro and methoxy (B1213986) groups allow for tuning of selectivity and potency. nih.govacs.org |

| Protein Aggregation | Amyloid-β | Fluorinated benzenesulfonamide core has shown potential in inhibiting aggregation; specific substitutions can be optimized. researchgate.net |

| Target Identification | Various | The scaffold can be functionalized with reporter tags (e.g., biotin, fluorescent dyes) to create probes for identifying novel protein targets. |

Probing Biological Pathways and Target Validation

Chemical probes derived from the this compound scaffold can be instrumental in probing biological pathways and validating novel drug targets. By selectively inhibiting a specific protein, these tools allow researchers to study the downstream effects on cellular signaling and physiological processes.

The extensive research on sulfonamides as carbonic anhydrase inhibitors provides a clear example of this application. nih.gov There are 15 known human CA isoforms with diverse physiological roles, and dysregulation of their activity is implicated in various diseases, including glaucoma, epilepsy, and cancer. nih.gov Highly selective inhibitors are needed to dissect the individual contributions of each isoform. The this compound scaffold can be used to generate a library of compounds with varying affinities for different CA isoforms. These isoform-selective inhibitors can then be used in cell-based assays and animal models to elucidate the specific functions of each CA, thereby validating them as therapeutic targets.

The table below illustrates how derivatives of this scaffold could be used to probe different carbonic anhydrase isoforms:

| CA Isoform | Associated Disease(s) | Potential Role of a Selective Inhibitor |

| CA IX | Cancer (hypoxic tumors) | Probing the role of CA IX in tumor acidification and metastasis. researchgate.net |

| CA II | Glaucoma, Edema | Validating CA II as a target for reducing intraocular pressure or promoting diuresis. |

| CA VII | Neuropathic Pain | Investigating the involvement of CA VII in the central nervous system and its potential as a target for pain management. |

Beyond carbonic anhydrases, the scaffold's potential to inhibit other enzymes and protein-protein interactions opens up avenues for exploring a wide range of biological pathways. For example, benzenesulfonamide derivatives have been explored as inhibitors of influenza hemagglutinin, a key protein in the viral life cycle. nih.gov The 3-fluoro-2-methoxy substitution pattern could offer novel interactions with the target protein, leading to the development of new antiviral probes.

Potential in Agrochemicals (e.g., Herbicides, Plant Growth Regulators)

The sulfonamide functional group is a well-established toxophore in the agrochemical industry, particularly in the development of herbicides. nih.gov Many commercial herbicides are based on the sulfonylurea or sulfonamide scaffold and act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. nih.gov

The following table outlines the potential applications of the this compound scaffold in agrochemicals:

| Agrochemical Class | Potential Target | Rationale for Scaffold Use |

| Herbicides | Acetolactate Synthase (ALS) | The sulfonamide moiety is a known inhibitor of ALS; fluoro and methoxy groups can enhance activity and selectivity. nih.gov |

| Plant Growth Regulators | Various plant enzymes and receptors | The scaffold can be modified to interact with specific targets involved in plant growth and development. |

| Fungicides/Insecticides | Fungal or insect-specific enzymes | The sulfonamide core can be adapted to target enzymes in pests, with the fluoro and methoxy groups modulating specificity. |

Material Science Applications

The unique electronic and physicochemical properties imparted by the fluorine and methoxy groups make the this compound scaffold a candidate for applications in material science. While this is a more exploratory area, the fundamental properties of the scaffold suggest several potential uses.

Fluorinated organic molecules are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties are exploited in the development of advanced polymers and functional materials. The this compound scaffold could serve as a monomer or a building block for the synthesis of novel polymers with tailored properties. For example, incorporating this scaffold into a polymer backbone could enhance its thermal stability or modify its optical properties.

Furthermore, the scaffold could be used in the development of functional surfaces. The presence of the polar sulfonamide group and the more hydrophobic fluorinated methoxybenzene ring could lead to interesting self-assembly properties on surfaces, potentially creating materials with specific wetting or adhesive characteristics.

The table below summarizes the speculative but plausible applications in material science:

| Application Area | Potential Role of the Scaffold | Desired Properties |

| Advanced Polymers | Monomer or functional additive | Enhanced thermal stability, specific optical properties, low surface energy. |

| Functional Surfaces | Self-assembling monolayer component | Controlled wettability, tailored adhesion, chemical resistance. |

| Organic Electronics | Component in organic semiconductors or dielectrics | The electronic properties of the fluorinated and methoxy-substituted ring could be exploited. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of aromatic sulfonamides often involves multi-step processes that utilize harsh reagents and toxic organic solvents like dichloromethane. researchgate.netmdpi.com In response to growing environmental concerns, the field of chemistry is pivoting towards more sustainable and efficient synthetic strategies. These "green chemistry" approaches are highly relevant for the future production of 3-Fluoro-2-methoxybenzene-1-sulfonamide. researchgate.net

Future research will likely focus on adapting novel, eco-friendly methods for the synthesis of this and related compounds. One promising area is the use of water as a solvent, which is safe, non-toxic, and environmentally benign. mdpi.com Methodologies using water in the presence of simple bases have proven effective for producing sulfonamide derivatives in excellent yields and purities, with product isolation often requiring only simple filtration. researchgate.netmdpi.com Another key development is the move away from reactive sulfonyl chlorides towards more stable and safer sulfur sources, such as sodium sulfinate. researchgate.net

Furthermore, innovative technologies like mechanochemistry and flow chemistry are set to revolutionize synthesis. Mechanosynthesis, which uses mechanical force (e.g., in a ball mill) to drive reactions, can produce sulfonamides in a solvent-free, one-pot process, minimizing waste and increasing efficiency. rsc.org Flow chemistry, where reactants are pumped through a meso-reactor, allows for a rapid, scalable, and safe preparation of sulfonamide libraries with reduced waste and the use of greener media. acs.org These techniques represent a significant leap forward from conventional batch processing.

| Methodology | Key Advantages | Primary Reagents/Conditions | Relevance to this compound |

|---|---|---|---|

| Aqueous Synthesis | Eco-friendly, safe, simple product isolation. researchgate.netmdpi.com | Water as solvent, sodium carbonate as base. mdpi.com | Offers a green alternative to traditional synthesis using organic solvents. |

| Mechanochemistry | Solvent-free, cost-effective, one-pot procedure. rsc.org | Ball-milling, solid reagents (e.g., NaOCl·5H₂O). rsc.org | Enables an environmentally friendly, solid-state synthesis route. |

| Flow Chemistry | Rapid, scalable, safe, waste minimization. acs.org | Meso-reactor apparatus, continuous processing. acs.org | Ideal for rapid library synthesis and process optimization. |

| Alternative Reagents | Avoids toxic and highly reactive sulfonyl chlorides. researchgate.net | Sodium sulfinates, nitroarenes. researchgate.net | Improves the safety profile of the synthetic process. |

Application of Advanced Characterization Techniques (e.g., in situ spectroscopy)

A deeper understanding of the structural and dynamic properties of this compound is crucial for rational drug design. Future research will increasingly employ advanced characterization techniques to move beyond static structural information.

In situ spectroscopy , particularly using Fourier Transform Infrared (FTIR) technology like ReactIR, is a powerful tool for real-time reaction monitoring. mt.commdpi.com By inserting a probe directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products as the reaction unfolds. mt.commdpi.com This provides invaluable kinetic and mechanistic data, allowing for the rapid optimization of reaction conditions for the synthesis of this compound, ensuring higher yields and purity while minimizing trial-and-error. mt.com

Another powerful technique is rotational spectroscopy . This high-resolution method, applied in the gas phase under supersonic expansion, allows for the unambiguous determination of a molecule's precise three-dimensional conformation, free from solvent or crystal packing effects. nih.govnih.gov Studies on benzenesulfonamide (B165840) and its derivatives have revealed how different substituents influence the orientation of the sulfonamide group relative to the benzene (B151609) ring. nih.govnih.gov Applying this technique to this compound would precisely determine the conformational preferences imposed by the ortho-methoxy and meta-fluoro substituents. This information is critical, as the conformation of a molecule in its isolated state provides a baseline for understanding the energetic cost of adopting the specific shape required to bind to a biological target. nih.govnih.gov

Multi-Target Ligand Design